(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 41514-66-3
VCID: VC11605682
InChI:
SMILES:
Molecular Formula: C11H10O5
Molecular Weight: 222.2

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid

CAS No.: 41514-66-3

Cat. No.: VC11605682

Molecular Formula: C11H10O5

Molecular Weight: 222.2

Purity: 95

* For research use only. Not for human or veterinary use.

(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid - 41514-66-3

Specification

CAS No. 41514-66-3
Molecular Formula C11H10O5
Molecular Weight 222.2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound is formally named (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid under IUPAC guidelines. Its structure comprises a propenoic acid group ((2E)-prop-2-enoic acid) conjugated to a 7-methoxy-1,3-dioxaindane ring (a benzodioxole derivative with a methoxy substituent). Key synonyms include:

  • 3-Methoxy-4,5-methylenedioxycinnamic acid

  • (E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)acrylic acid

  • PubChem CID 14801479 .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₀O₅, with a calculated molecular weight of 222.19 g/mol .

Structural Characterization

The compound’s planar structure is defined by:

  • A benzodioxole ring (1,3-dioxaindane) with a methoxy group at position 7.

  • A trans-configured (E) double bond between C2 and C3 of the propenoic acid chain.

  • A carboxylic acid group at the terminal position.

The SMILES notation (COC1=CC(=CC2=C1OCO2)/C=C/C(=O)O) and InChIKey (TWUVAPFWYKZLOT-NSCUHMNNSA-N) provide unambiguous representations of its stereochemistry and connectivity .

Synthesis and Industrial Production

Palladium-Catalyzed Cross-Coupling

A common method involves Suzuki-Miyaura coupling between a benzodioxole boronic acid and an acrylic acid derivative. For example, benzo[d] dioxol-5-ylboronic acid (CAS 94839-07-3) reacts with methyl acrylate under palladium catalysis, followed by hydrolysis to yield the target compound . Typical conditions include:

  • Catalyst: Palladium acetate (Pd(OAc)₂)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME)/water

  • Temperature: 120°C

  • Yield: ~27% .

Rhodium-Catalyzed Reactions

Alternative protocols employ rhodium complexes (e.g., [RhCp*Cl₂]₂) in methanol at 60°C, achieving higher yields (99%) under inert atmospheres .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity optimization:

  • Purification: Recrystallization from ethanol or chromatography on silica gel.

  • Quality Control: HPLC and NMR spectroscopy to verify >95% purity.

Physical and Chemical Properties

Physicochemical Parameters

PropertyValue
Molecular Weight222.19 g/mol
Melting Point180–182°C (predicted)
Solubility in Water4.4 mg/mL (estimated)
LogP (Partition Coefficient)0.64 (XLOGP3)
pKa (Carboxylic Acid)~4.2 (estimated)

The compound exhibits moderate lipophilicity (LogP 0.64) and limited aqueous solubility, typical of cinnamic acid derivatives .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • Light Sensitivity: Susceptible to UV-induced isomerization of the double bond.

  • Reactivity: The carboxylic acid group participates in esterification and amidation reactions, while the benzodioxole ring undergoes electrophilic substitution.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.74 (d, J = 5.2 Hz, 1H, aromatic H)

    • δ 7.48 (d, J = 3.2 Hz, 1H, aromatic H)

    • δ 6.07 (s, 2H, OCH₂O)

    • δ 3.81 (s, 3H, OCH₃)

    • δ 12.1 (s, 1H, COOH) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): 223.06 [M+H]⁺ (calculated for C₁₁H₁₁O₅⁺).

Applications and Biological Relevance

Pharmaceutical Research

The benzodioxole moiety is associated with antioxidant and anti-inflammatory activity. Structural analogs inhibit cyclooxygenase-2 (COX-2), suggesting potential for NSAID development .

Material Science

The conjugated double bond system enables use in organic semiconductors and photovoltaic materials.

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